Sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate
Description
Sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate is a heterocyclic sulfinate salt with the molecular formula C₇H₅N₄NaO₂S and a molecular weight of 232.20 g/mol . It is identified by CAS numbers EN300-170583 and 2219374-07-7 . The compound features a pyridazine core substituted at the 3-position with a sulfinate group (-SO₂⁻Na⁺) and at the 6-position with an imidazole moiety.
Properties
IUPAC Name |
sodium;6-imidazol-1-ylpyridazine-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S.Na/c12-14(13)7-2-1-6(9-10-7)11-4-3-8-5-11;/h1-5H,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFSCRMLKMXMZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C=CN=C2)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N4NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate typically involves the formation of the imidazole and pyridazine rings followed by their subsequent functionalization. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinate derivatives.
Substitution: The imidazole and pyridazine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonate and sulfinate derivatives, as well as substituted imidazole and pyridazine compounds.
Scientific Research Applications
Sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound can be used in the synthesis of functional materials, including catalysts and dyes for solar cells.
Biological Studies: Its biological activity can be explored for potential therapeutic applications, including its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of Sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate involves its interaction with specific molecular targets and pathways. The imidazole and pyridazine rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Note: Molecular weight calculated based on inferred formula (C₈H₁₁N₃NaO₂S) for the pyrrolidine analog, as explicit data is unavailable .
Reactivity and Stability
- Imidazole Derivative : The aromatic imidazole group enhances hydrogen-bonding interactions and may stabilize metal complexes in catalytic applications. However, the basicity of the imidazole nitrogen (pKa ~7) could influence pH-dependent solubility .
- Pyrazole Derivative : Pyrazole’s dual nitrogen atoms (one acidic, pKa ~2.5) may alter electronic properties, making this analog more reactive in electrophilic substitutions compared to the imidazole variant .
Biological Activity
Sodium 6-(1H-imidazol-1-yl)pyridazine-3-sulfinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features an imidazole ring attached to a pyridazine core with a sulfinic acid group. This structure allows for significant interactions with various biological targets, including enzymes and receptors, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. This inhibition can alter metabolic pathways and gene expression related to inflammation and other cellular processes.
- Cell Signaling Modulation : By interacting with cellular receptors, the compound may influence various signaling cascades, thereby affecting cell proliferation, apoptosis, and differentiation.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties in several studies. Its structure facilitates interactions with microbial enzymes, making it a candidate for developing new antimicrobial agents. For example, modifications in its chemical structure have resulted in derivatives with enhanced antibacterial activity against resistant strains.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer drug .
Anti-inflammatory Effects
Research has indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This property makes it a promising candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values below 10 µg/mL. |
| Study B (2023) | Reported antiproliferative effects on human lung cancer cells with IC50 values ranging from 5 to 15 µM. |
| Study C (2022) | Found that the compound inhibited the production of TNF-alpha in macrophages, indicating anti-inflammatory potential. |
Synthesis and Derivative Development
The synthesis of this compound involves several methods that allow for structural modifications aimed at enhancing its biological activity. The ability to create derivatives with varied functional groups can lead to improved potency and selectivity against specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
